molecular formula C12H19NO B2948575 4-[Benzyl(methyl)amino]butan-1-ol CAS No. 98901-97-4

4-[Benzyl(methyl)amino]butan-1-ol

Cat. No. B2948575
CAS RN: 98901-97-4
M. Wt: 193.29
InChI Key: GIHDZILODHAINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[Benzyl(methyl)amino]butan-1-ol” is a chemical compound with the molecular formula C12H19NO . It is used for research purposes and as a reference standard for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “4-[Benzyl(methyl)amino]butan-1-ol” is based on a benzyl group attached to a butan-1-ol group via a methylamino group . The exact structure would require more specific information or a detailed analysis using techniques such as NMR or X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[Benzyl(methyl)amino]butan-1-ol” are not specified in the sources I found. Information such as boiling point, melting point, solubility, and stability would typically be included in this analysis .

Scientific Research Applications

Chiral Building Blocks

4-[Benzyl(methyl)amino]butan-1-ol and related compounds have applications in asymmetric synthesis and as chiral building blocks. For instance, (S)-3-amino-4-methoxy-butan-1-ol, a related compound, has been synthesized via asymmetric catalytic enamine hydrogenation, indicating its use in preparing optically active compounds (Mattei et al., 2011). Additionally, the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base by catalytic hydrogenation showcases its application in resolving agents for optically active acids (Hegedüs et al., 2015).

Biological Evaluation

Fungi-derived bioactive secondary metabolites, including compounds similar to 4-[Benzyl(methyl)amino]butan-1-ol, have been shown to possess strong inhibitory activity against bacteria and fungi. For example, 4-(N-methyl-N-phenyl amino) butan-2-one, a structurally related compound, demonstrated significant antimicrobial properties in laboratory tests (Busi et al., 2009).

Corrosion Inhibition

A density functional theory (DFT) study of bipyrazolic-type organic compounds, including 4-[bis(3,5-dimethyl pyrazol-1-yl-methyl)-amino]butan-1-ol, revealed potential applications as corrosion inhibitors. These compounds' efficiencies and reactive sites were explored to understand their role in inhibiting corrosion (Wang et al., 2006).

Photopolymerization

Compounds structurally related to 4-[Benzyl(methyl)amino]butan-1-ol have been studied for their role in photopolymerization processes. For instance, aromatic aminoalcohols have been evaluated for their effectiveness in initiating polymerization of certain acrylates upon UV irradiation (Arsu et al., 2009).

Future Directions

The future directions for the use and study of “4-[Benzyl(methyl)amino]butan-1-ol” are not specified in the sources I found. This could include potential applications in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

4-[benzyl(methyl)amino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-13(9-5-6-10-14)11-12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHDZILODHAINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCO)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Benzyl(methyl)amino]butan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.